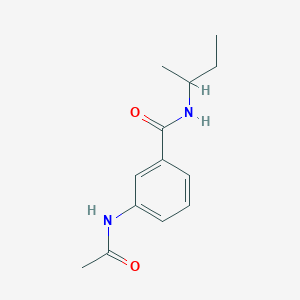![molecular formula C16H24N2O2 B269231 N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B269231.png)
N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide, also known as BAY 60-6583, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of adenosine A2B receptor agonists and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 is a selective agonist of the adenosine A2B receptor, which is expressed in various tissues and cells, including endothelial cells, smooth muscle cells, and immune cells. Activation of the adenosine A2B receptor by N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 leads to the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). This, in turn, leads to various downstream effects, including vasodilation, anti-inflammatory and anti-fibrotic effects, and protection against ischemia-reperfusion injury.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been shown to have various biochemical and physiological effects. It has been shown to induce vasodilation in various vascular beds, including the pulmonary and renal vasculature. Moreover, N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been shown to have anti-inflammatory and anti-fibrotic effects in various tissues, including the liver, lung, and kidney. Additionally, N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been shown to protect against ischemia-reperfusion injury in the liver and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has several advantages for lab experiments. It is a selective agonist of the adenosine A2B receptor, which allows for the specific activation of this receptor without affecting other adenosine receptors. Moreover, N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been extensively studied in various in vitro and in vivo models, which allows for the comparison of results across different studies. However, N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has some limitations for lab experiments. It has a short half-life, which may limit its efficacy in some experiments. Additionally, N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been shown to have some off-target effects, which may complicate the interpretation of results.
Orientations Futures
The study of N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 is an active area of research, and several future directions can be identified. One direction is to further investigate the potential therapeutic applications of N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 in various diseases, including cardiovascular, pulmonary, and renal diseases. Another direction is to investigate the underlying mechanisms of the anti-inflammatory and anti-fibrotic effects of N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583, which may provide insights into the development of new therapies for these diseases. Moreover, future studies may focus on the development of more potent and selective agonists of the adenosine A2B receptor, which may have better efficacy and fewer off-target effects.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 involves several steps, starting with the reaction of 4-aminobenzamide with sec-butyl chloroformate to form N-(sec-butyl)-4-aminobenzamide. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to form N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal diseases. It has been shown to have anti-inflammatory, anti-fibrotic, and vasodilatory effects, which make it a promising candidate for the treatment of these diseases. Moreover, N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide 60-6583 has been shown to have a protective effect on the liver and may have potential in the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Propriétés
Nom du produit |
N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide |
|---|---|
Formule moléculaire |
C16H24N2O2 |
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
N-butan-2-yl-4-(2,2-dimethylpropanoylamino)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-6-11(2)17-14(19)12-7-9-13(10-8-12)18-15(20)16(3,4)5/h7-11H,6H2,1-5H3,(H,17,19)(H,18,20) |
Clé InChI |
IZTIAFOLYBWBJS-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
SMILES canonique |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269150.png)
![2-chloro-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B269151.png)
![4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269153.png)
![3-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269154.png)
![N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B269155.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269156.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B269160.png)
![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269161.png)
![4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269162.png)

![4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269165.png)
![3-chloro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269166.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B269167.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269169.png)